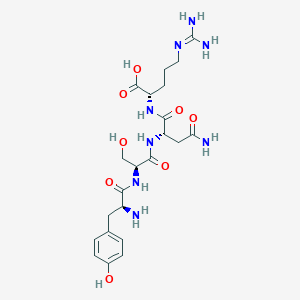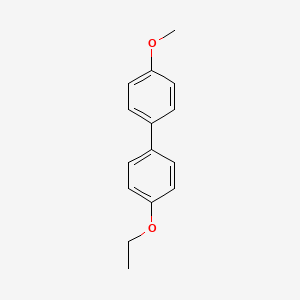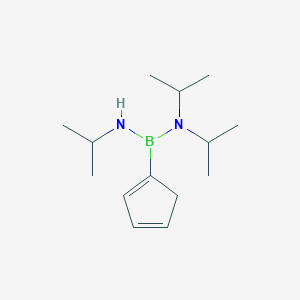
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N'-tri(propan-2-yl)boranediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine is a complex organic compound that features a cyclopentadienyl ring bonded to a boron atom, which is further connected to three isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine typically involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of cyclopenta-1,3-diene followed by the introduction of isopropyl groups through alkylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors that ensure precise control over temperature and pressure. The use of catalysts to enhance the reaction efficiency and yield is also common. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state, potentially forming borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
科学研究应用
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic properties.
Biology: The compound’s
属性
CAS 编号 |
879084-01-2 |
|---|---|
分子式 |
C14H27BN2 |
分子量 |
234.19 g/mol |
IUPAC 名称 |
N-[cyclopenta-1,3-dien-1-yl-[di(propan-2-yl)amino]boranyl]propan-2-amine |
InChI |
InChI=1S/C14H27BN2/c1-11(2)16-15(14-9-7-8-10-14)17(12(3)4)13(5)6/h7-9,11-13,16H,10H2,1-6H3 |
InChI 键 |
KRHRVEHTCCQVDM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC1)(NC(C)C)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


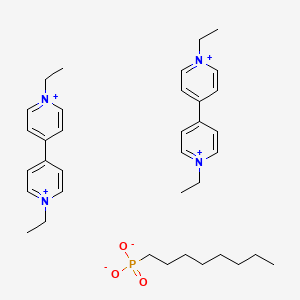
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)

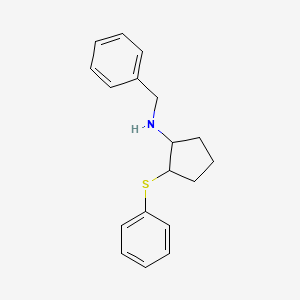
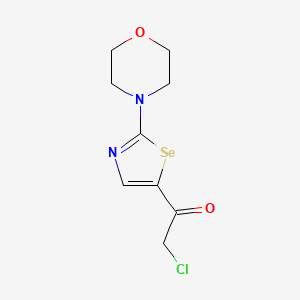

![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
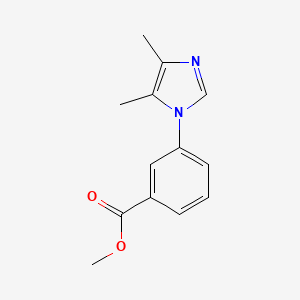
boranyl](/img/structure/B12608590.png)
